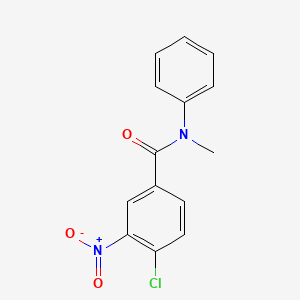

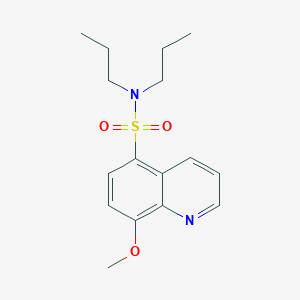

![molecular formula C22H25N3O2 B5562727 2-甲基-6-({3-[(3-甲基苯氧基)甲基]哌啶-1-基}羰基)咪唑并[1,2-a]吡啶](/img/structure/B5562727.png)

2-甲基-6-({3-[(3-甲基苯氧基)甲基]哌啶-1-基}羰基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods, including palladium-catalyzed cascade reactions. Zhang et al. (2016) developed an efficient synthesis for a hybrid structure of indenone with imidazo[1,2-a]pyridine through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide (Zhang, X. Zhang, & Fan, 2016). Another notable synthesis involves the Cu-catalyzed formation of 3-formyl imidazo[1,2-a]pyridine from ethyl tertiary amines under aerobic oxidative conditions, showcasing the method's broad substrate scope and functional group tolerance (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines, including derivatives, typically features planar configurations that facilitate interactions through hydrogen bonding and other intermolecular forces. Fun et al. (2011) investigated the crystal structure of a 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, revealing how molecular chains are linked in the crystal through C—H⋯N interactions (Fun, Rosli, Kumar, Prasad, & Nagaraja, 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, enabling the synthesis of complex molecules. For instance, Lei et al. (2016) demonstrated a copper-catalyzed selective cross-coupling with methyl hetarenes, a method that synthesizes C-3 carbonyl imidazo[1,2-a]pyridine derivatives, highlighting the structural motif's prevalence in natural products and pharmaceuticals (Lei, Mai, Yan, Mao, & Cao, 2016).

科学研究应用

合成和化学性质

咪唑并[1,2-a]吡啶一直是开发新型合成方法的重点。例如,通过钯催化的级联反应实现了茚并[1',2':4,5]咪唑并[1,2-a]吡啶-11-酮和色并[4',3':4,5]咪唑并[1,2-a]吡啶-6-酮的合成,展示了咪唑并[1,2-a]吡啶核心在生成具有潜在生物活性的复杂杂环结构方面的多功能性 (张、张和范,2016)。此外,已经报道了用于活化 Csp2-H 和 Csp3-H 键的羰基化方法,开辟了合成 C-3 羰基咪唑并[1,2-a]吡啶衍生物的新途径,这些衍生物是天然产物和药物中的常见基序 (雷、麦、颜、毛和曹,2016)。

药理应用

咪唑并[1,2-a]吡啶支架已被确认为“药物偏见”支架,因为它在药物化学中具有广泛的应用,包括抗癌、抗菌和抗病毒活性。这强调了该支架开发新型治疗剂的潜力,强调了结构修饰以增强生物活性的重要性 (迪普、巴蒂亚、考尔、库马尔、贾因、辛格、巴特拉、考希克和德布,2016)。

生物活性

已经设计并合成了新型硒代咪唑并[1,2-a]吡啶,对乳腺癌细胞表现出有希望的活性。这些化合物显示出高细胞毒性,并且已发现可以抑制细胞增殖并诱导细胞凋亡,从而将它们确立为抗癌治疗的潜在原型 (阿尔梅达、拉菲克、萨巴、西敏斯基、莫塔、菲略、布拉加、佩德罗萨和奥里克,2018)。

属性

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-6-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16-5-3-7-20(11-16)27-15-18-6-4-10-24(13-18)22(26)19-8-9-21-23-17(2)12-25(21)14-19/h3,5,7-9,11-12,14,18H,4,6,10,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGDUBNBSMTOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CN4C=C(N=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

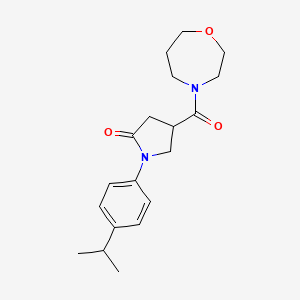

![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)

![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)

![4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)

![5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)

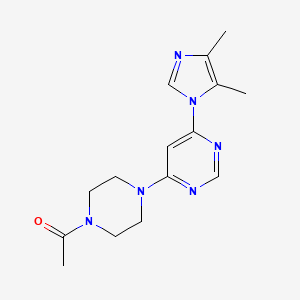

![3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5562731.png)

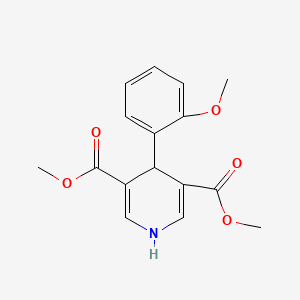

![2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5562738.png)